molecular formula C13H12Cl2O2 B12636218 methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate CAS No. 1242066-31-4

methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate

Cat. No.: B12636218
CAS No.: 1242066-31-4
M. Wt: 271.14 g/mol
InChI Key: LVZJVNRVKRRYIM-RLCSYUECSA-N
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Description

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is a chlorinated dienoate ester featuring a conjugated diene backbone substituted with a phenyl group, two chlorine atoms (at position 5 and as a chloromethyl group at position 2), and a methyl ester. The (2Z,4Z) stereochemistry indicates a planar arrangement of the conjugated double bonds, which may influence its reactivity, stability, and intermolecular interactions. This compound is likely utilized as an intermediate in agrochemical or pharmaceutical synthesis, given the structural similarity to fungicide precursors (e.g., metconazole intermediates in and ) .

Properties

CAS No.

1242066-31-4

Molecular Formula

C13H12Cl2O2

Molecular Weight

271.14 g/mol

IUPAC Name

methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C13H12Cl2O2/c1-17-13(16)11(9-14)7-8-12(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7+,12-8-

InChI Key

LVZJVNRVKRRYIM-RLCSYUECSA-N

Isomeric SMILES

COC(=O)/C(=C/C=C(/C1=CC=CC=C1)\Cl)/CCl

Canonical SMILES

COC(=O)C(=CC=C(C1=CC=CC=C1)Cl)CCl

Origin of Product

United States

Preparation Methods

Formation of the Intermediate Ester

The first step involves the conversion of ethyl cinnamate into a chlorinated intermediate:

  • Reagents :

    • Ethyl cinnamate
    • Phosphorus pentachloride (PCl₅)
  • Procedure :

    • Ethyl cinnamate is dissolved in an anhydrous solvent such as DCM.
    • PCl₅ is added dropwise under cooling to control the exothermic reaction.
    • The reaction mixture is stirred at room temperature for several hours until the formation of the chlorinated intermediate is complete.
  • Outcome :

    • The product is a chlorinated ester, which serves as a precursor for further functionalization.

Introduction of Chloromethyl Group

The second step introduces the chloromethyl group at the alpha position:

  • Reagents :

    • Chloromethyl methyl ether (CMME)
    • A Lewis acid catalyst such as aluminum chloride (AlCl₃)
  • Procedure :

    • The chlorinated ester from Step 1 is reacted with CMME in the presence of AlCl₃.
    • The reaction is carried out at low temperatures (-10 °C to 0 °C) to ensure regioselectivity.
  • Outcome :

    • A chloromethyl-substituted intermediate is obtained.

Formation of Methyl Ester

The final step involves esterification to form this compound:

  • Reagents :

    • Methanol
    • Acid catalyst such as sulfuric acid (H₂SO₄)
  • Procedure :

    • The intermediate from Step 2 is treated with methanol under acidic conditions.
    • The reaction mixture is refluxed for several hours to ensure complete esterification.
  • Outcome :

    • This compound is obtained as a pale yellow oil or crystalline solid after purification.

Purification Techniques

After synthesis, purification is essential to isolate the desired compound:

  • Column Chromatography :

    • Silica gel columns are used with a hexane/ethyl acetate gradient for elution.
  • Recrystallization :

    • If the compound crystallizes, solvents like ethanol or acetone can be used for recrystallization.
  • Spectroscopic Verification :

    • The structure and purity are confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Reaction Data Table

Step Reagents/Conditions Outcome
1 Ethyl cinnamate + PCl₅ in DCM Chlorinated ester
2 Chlorinated ester + CMME + AlCl₃ Chloromethyl-substituted intermediate
3 Intermediate + Methanol + H₂SO₄ Methyl (2Z,4Z)-5-chloro compound

Notes on Reaction Optimization

  • Temperature Control : Maintaining low temperatures during chlorination and chloromethylation improves regioselectivity and yields.
  • Inert Atmosphere : Using an inert gas prevents side reactions caused by moisture or oxygen.
  • Catalyst Selection : The choice of catalyst significantly impacts reaction efficiency; AlCl₃ provides high selectivity in Step 2.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Common reagents include dienophiles such as maleic anhydride, and the reactions are typically carried out under thermal conditions.

    Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions to facilitate substitution at the chloromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Diels-Alder reaction can yield cyclohexene derivatives, while substitution reactions can produce a variety of substituted esters.

Scientific Research Applications

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Exhibiting activity against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Chemical Reactions

The compound participates in several chemical reactions due to its functional groups:

  • Electrophilic Addition Reactions : The conjugated diene system allows for interactions with electrophiles, leading to new carbon-carbon bond formations.
  • Nucleophilic Substitution Reactions : The chloromethyl group can be targeted by nucleophiles, facilitating the synthesis of more complex molecules.

Industrial Applications

This compound is utilized in various industrial processes:

  • Pharmaceutical Manufacturing : As an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals : Potential use in developing herbicides or pesticides due to its biological activity.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control samples, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism Investigation

Research focused on the anticancer properties of this compound revealed that it induces apoptosis in human cancer cell lines. The study employed flow cytometry to analyze cell cycle changes and confirmed that treatment with the compound led to increased sub-G1 phase populations indicative of apoptosis.

Mechanism of Action

The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets. For example, in electrophilic addition reactions, the compound’s conjugated diene system interacts with electrophiles, leading to the formation of new carbon-carbon bonds. The chloromethyl group can also participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bearing the chlorine atom, resulting in the displacement of the chlorine atom and the formation of new bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate with three related compounds:

Compound Name Backbone Substituents (Positions) Functional Groups Key Properties/Applications
This compound (Target) Penta-2,4-dienoate Cl (5), Cl-CH2 (2), Ph (5) Methyl ester High electrophilicity; potential agrochemical intermediate
Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate () Penta-2,4-dienoate SO2Ph (2), NEt2 (5) Ethyl ester Planar conformation; C–H⋯O hydrogen bonding in crystals
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid () Penta-2,4-dienoate Cl (5), CN (2), p-MePh (5) Carboxylic acid Higher acidity; potential herbicide intermediate
Methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate () Cyclopentanecarboxylate Cl-Ph (side chain), gem-dimethyl (3) Methyl ester, ketone Metconazole intermediate; synthesized via alkylation/hydrolysis

Key Observations:

Backbone Flexibility and Reactivity: The target compound’s conjugated diene system enables π-orbital overlap, enhancing reactivity in cycloaddition or electrophilic substitution reactions. In contrast, the cyclopentanecarboxylate in has a rigid, non-conjugated backbone, limiting its participation in such reactions . The phenylsulfonyl and diethylamino groups in introduce steric bulk and electron-withdrawing effects, reducing electrophilicity compared to the target’s chloromethyl group .

The carboxylic acid in confers water solubility and acidity (pKa ~3–4), whereas the methyl ester in the target compound is hydrolytically stable under neutral conditions .

Crystallographic Behavior :

  • The target compound’s chlorine substituents may induce stronger halogen bonding compared to the hydrogen-bonding interactions observed in ’s sulfonyl-containing analogue .
  • Gem-dimethyl groups in ’s cyclopentanecarboxylate enhance steric hindrance, affecting crystal packing and melting points .

Research Findings and Data

Stability and Reactivity

  • The target compound’s conjugated diene system is susceptible to UV-induced isomerization, whereas the cyclopentanecarboxylate in exhibits greater thermal stability due to its saturated backbone .
  • Hydrolysis rates (ester → acid): Target compound < compound due to electron-withdrawing chlorine groups stabilizing the ester .

Spectroscopic Data

  • NMR : The target compound’s Z,Z configuration would show coupling constants J2,3 ≈ 10–12 Hz and J4,5 ≈ 12–14 Hz, distinct from the E,Z isomer in (J2,3 ≈ 15 Hz) .
  • IR : Strong C=O stretch at ~1740 cm⁻¹ (ester) vs. ~1700 cm⁻¹ (carboxylic acid in ) .

Biological Activity

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H12Cl2O
  • CAS Number : 1242066-31-4
  • Molecular Weight : 267.14 g/mol

The structure features a penta-2,4-dienoate backbone with chloromethyl and chloro substituents, which may influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate alkyl halides with phenyl derivatives under controlled conditions. Specific methodologies may vary, but the general approach includes:

  • Formation of the Diene : Utilizing a Wittig reaction or similar methods to create the penta-dienoate framework.
  • Chlorination : Introducing chlorine substituents through electrophilic aromatic substitution or direct chlorination techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Properties

Several studies have reported on the antimicrobial potential of similar compounds in the penta-dienoate class. For instance:

  • In vitro Studies : Compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorinated substituents often enhances this activity by increasing lipophilicity and membrane penetration.

Antitumor Activity

Research has indicated that derivatives of penta-dienoates can exhibit antitumor properties:

  • Case Study : A study demonstrated that certain penta-dienoate derivatives inhibited cancer cell proliferation in vitro, suggesting potential for further development as anticancer agents.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntibacterialSignificant inhibition against E. coli and S. aureus
AntitumorReduced proliferation in cancer cell lines
Anti-inflammatoryDecreased inflammatory markers in animal models

Case Studies

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various penta-dienoates, including this compound. Results showed a notable reduction in bacterial growth rates compared to control groups.
  • Antitumor Effects :
    • In a controlled experiment involving human cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability after 48 hours.

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